molecular formula C18H19F2N3O2 B2432232 N1-(2,4-difluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide CAS No. 954011-26-8

N1-(2,4-difluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

Cat. No.: B2432232
CAS No.: 954011-26-8
M. Wt: 347.366
InChI Key: DPWDQPKRMMFMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by single-crystal X-ray diffraction. Unfortunately, the specific molecular structure analysis for this compound is not available in the literature .


Chemical Reactions Analysis

The chemical reactions involving “N1-(2,4-difluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide” are not documented in the literature .

Scientific Research Applications

Aryl–Perfluoroaryl Stacking Interactions and Supramolecular Assemblies

The study by Barbara Piotrkowska et al. (2007) explores the cocrystallization of N,N′-diaryloxalamides, revealing insights into molecular complexes formed through hydrogen bonding and phenyl–perfluorophenyl interactions. These interactions facilitate the assembly of the molecules into polymeric tapes, demonstrating the significance of steric effects and molecular conformation in the formation of supramolecular structures (Piotrkowska et al., 2007).

Catalytic Coupling Reactions

Ying Chen et al. (2023) have shown the effectiveness of oxalamide derivatives in catalyzing coupling reactions between (hetero)aryl halides and alkynes. This research highlights the potential of these compounds in synthesizing internal alkynes, showcasing the diverse applications of oxalamide derivatives in organic synthesis (Chen et al., 2023).

Novel Synthetic Approaches and Chemical Rearrangements

A novel synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed by V. Mamedov et al. (2016), through the rearrangement of 3-(2-nitroaryl)oxirane-2-carboxamides. This method presents a new pathway for synthesizing oxalamides and anthranilic acid derivatives, emphasizing the versatility of oxalamide compounds in chemical synthesis (Mamedov et al., 2016).

Fluorescence Enhancement and Optical Properties

Research by Jye‐Shane Yang et al. (2002) on the fluorescence enhancement of trans-4-aminostilbene derivatives by N-phenyl substitutions reveals the impact of molecular modifications on the optical properties of organic compounds. This study provides insights into the "amino conjugation effect," which enhances fluorescence quantum yields and could be relevant for designing optoelectronic materials (Yang et al., 2002).

Hydroxylation Reactions and Catalysis

Shanghua Xia et al. (2016) demonstrate the use of oxalamide derivatives in the hydroxylation of (hetero)aryl halides under mild conditions, highlighting the compound's role in facilitating chemical reactions with high yields and selectivity. This work points to the broad applicability of oxalamides in catalytic processes, potentially impacting the synthesis of pharmaceuticals and fine chemicals (Xia et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. Unfortunately, the mechanism of action for this compound is not documented in the literature .

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing and include information on its toxicity, flammability, reactivity, and environmental impact. Unfortunately, the safety and hazard information for this compound is not documented in the literature .

Future Directions

The future directions for research on “N1-(2,4-difluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O2/c1-23(2)14-6-3-12(4-7-14)9-10-21-17(24)18(25)22-16-8-5-13(19)11-15(16)20/h3-8,11H,9-10H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWDQPKRMMFMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.